molecular formula C72H74N8O12S4 B15073694 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate

Cat. No.: B15073694
M. Wt: 1371.7 g/mol
InChI Key: REKONXVRGOWDHJ-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. This particular compound is known for its ability to bind to DNA and is used in various scientific research applications, including studies on DNA interactions and photodynamic therapy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate typically involves the following steps:

    Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction involving pyrrole and an aldehyde under acidic conditions.

    Methylation: The porphyrin core is then methylated using methyl iodide to introduce the N-methyl groups.

    Tosylation: Finally, the compound is tosylated using p-toluenesulfonyl chloride to form the tetratosylate salt.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.

    Reduction: It can also be reduced, which is useful in studying electron transfer processes.

    Substitution: The tosylate groups can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can yield various functionalized porphyrins.

Scientific Research Applications

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the properties of porphyrins and their interactions with other molecules.

    Biology: The compound binds strongly to DNA, making it useful in studies of DNA structure and function.

    Medicine: It is investigated for use in photodynamic therapy, where it acts as a photosensitizer to produce reactive oxygen species that can kill cancer cells.

    Industry: The compound is used in the development of sensors and catalysts due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate involves its ability to bind to DNA. The compound intercalates between DNA base pairs, disrupting the DNA structure and inhibiting processes such as replication and transcription. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that damage cellular components and lead to cell death.

Comparison with Similar Compounds

Similar Compounds

    5,10,15,20-Tetrakis(4-pyridyl)porphine: Similar structure but lacks the N-methyl groups.

    5,10,15,20-Tetrakis(4-methoxyphenyl)porphine: Contains methoxy groups instead of pyridyl groups.

    5,10,15,20-Tetrakis(4-hydroxyphenyl)porphine: Contains hydroxy groups instead of pyridyl groups.

Uniqueness

5,10,15,20-Tetrakis(N-methyl-4-pyridyl)porphine tetratosylate is unique due to its strong binding affinity to DNA and its ability to act as a photosensitizer in photodynamic therapy. The presence of N-methyl groups enhances its solubility and interaction with biological molecules, making it particularly useful in medical and biological research.

Properties

Molecular Formula

C72H74N8O12S4

Molecular Weight

1371.7 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;5,10,15,20-tetrakis(1-methyl-2H-pyridin-4-yl)-21,23-dihydroporphyrin

InChI

InChI=1S/C44H42N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-21,23,25,27,45,48H,22,24,26,28H2,1-4H3;4*2-5H,1H3,(H,8,9,10)

InChI Key

REKONXVRGOWDHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CCN(C=C7)C)C8=CCN(C=C8)C)C=C4)C9=CCN(C=C9)C)N3

Origin of Product

United States

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